molecular formula C11H17BrN2O2 B1381194 tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate CAS No. 1199773-78-8

tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate

Cat. No.: B1381194
CAS No.: 1199773-78-8
M. Wt: 289.17 g/mol
InChI Key: IGDKCDTWINEGBI-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate: is a chemical compound that features a tert-butyl ester group, a brominated pyrazole ring, and a methylpropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate typically involves the reaction of tert-butyl 3-(1H-pyrazol-1-yl)-2-methylpropanoate with a brominating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require a catalyst to facilitate the bromination process.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, dimethyl sulfoxide, heat.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The brominated pyrazole ring can participate in various binding interactions, influencing the activity of the target molecules. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

  • tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate

Comparison:

  • Structural Differences: While all these compounds contain a brominated pyrazole ring, they differ in the nature of the ester group and the backbone structure. The presence of different cyclic structures (pyrrolidine, piperidine) in similar compounds can influence their chemical reactivity and biological activity.
  • Unique Features: tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate is unique due to its specific tert-butyl ester and methylpropanoate backbone, which may confer distinct physicochemical properties and reactivity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Introduction

tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate is a compound that features a tert-butyl ester group linked to a brominated pyrazole ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C11H14BrN2O2C_{11}H_{14}BrN_2O_2 with a molecular weight of approximately 288.14 g/mol. The presence of the bromine atom in the pyrazole ring is significant as it can influence the compound's reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₁H₁₄BrN₂O₂
Molecular Weight288.14 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The brominated pyrazole ring can participate in hydrogen bonding and π–π stacking interactions, which are crucial for binding to target proteins.

Biological Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Receptor Modulation : It could act as a modulator for receptors associated with pain and inflammation.

Anti-inflammatory Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anti-inflammatory effects. For instance, a study demonstrated that derivatives of pyrazole showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at certain concentrations, indicating strong anti-inflammatory potential .

Anticancer Activity

The brominated pyrazole derivatives have been investigated for their anticancer properties. A series of compounds similar to this compound were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies revealed that it exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .

Case Study 1: Anti-inflammatory Efficacy

In a study by Selvam et al., novel pyrazole derivatives were synthesized and tested using carrageenan-induced rat paw edema models. Compounds similar to this compound demonstrated significant reduction in edema compared to standard anti-inflammatory drugs like ibuprofen .

Case Study 2: Anticancer Activity Assessment

A recent investigation assessed the cytotoxicity of various pyrazole derivatives against breast cancer cell lines. The results indicated that certain compounds led to a marked decrease in cell viability, linking the presence of the bromine atom to enhanced biological activity .

Properties

IUPAC Name

tert-butyl 3-(4-bromopyrazol-1-yl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2O2/c1-8(10(15)16-11(2,3)4)6-14-7-9(12)5-13-14/h5,7-8H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDKCDTWINEGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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